![molecular formula C25H25FN2O6 B2863322 1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-57-6](/img/structure/B2863322.png)
1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H25FN2O6 and its molecular weight is 468.481. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials and Organic Electronics
Compounds containing morpholine and complex heterocyclic structures have been explored for their photoluminescent properties and potential applications in organic electronics. For instance, research on novel red-emissive fluorophores with aromatic amine donors and naphthalimide acceptors has revealed insights into molecular structures' influence on photophysical characteristics, suggesting applications in organic light-emitting diodes (OLEDs) (Luo et al., 2015). Similarly, conjugated polymers incorporating diketopyrrolopyrrole (DPP) and phenylene units have shown promising photoluminescent properties and stability, indicating potential for electronic applications (Beyerlein & Tieke, 2000).
Chemical Synthesis and Molecular Interactions
The synthesis and structural analysis of compounds featuring morpholine and other heterocyclic components offer valuable insights into molecular interactions, crystal structures, and potential applications in designing new molecules with desired properties. For example, the synthesis and analysis of compounds like 5-trifluoromethoxy-1H-indole-2,3-dione derivatives have provided detailed information on molecular interactions, hydrogen bonding, and crystal structures (Kaynak, Özbey, & Karalı, 2013).
Sensing and Photophysical Properties
The design and synthesis of molecules with specific structural features, including morpholine derivatives, have also been directed towards sensing applications and studying photophysical properties. Research in this area includes the development of pH-sensitive materials and fluorescent sensors based on heteroatom-containing luminogens, demonstrating tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics (Yang et al., 2013).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-7-fluoro-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O6/c1-31-19-5-3-4-16(23(19)32-2)21-20-22(29)17-14-15(26)6-7-18(17)34-24(20)25(30)28(21)9-8-27-10-12-33-13-11-27/h3-7,14,21H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKZDUQCQAOFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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